3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 2-aminobenzamide.
Formation of Intermediate: The reaction between 4-chlorobenzyl chloride and 2-aminobenzamide in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazoline ring system.
Methylation: The final step involves the methylation of the quinazoline ring using a methylating agent, such as methyl iodide, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in the treatment of various diseases, including cancer and neurological disorders.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylquinazoline: A compound with a similar quinazoline core but lacking the ethyl and methyl groups.
2-Methylquinazoline: A quinazoline derivative with a methyl group but without the chlorophenyl and ethyl groups.
Uniqueness
3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the chlorophenyl and ethyl groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
531504-04-8 |
---|---|
Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C17H15ClN2O2/c1-19-15-5-3-2-4-14(15)16(21)20(17(19)22)11-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3 |
InChI Key |
BFMKMKDLWGFASP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.